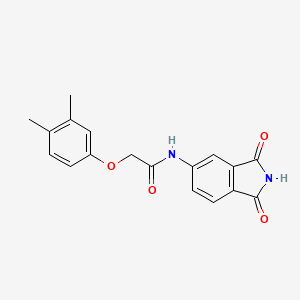
2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects.
科学研究应用
2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound A has been shown to have anti-tumor effects by inducing apoptosis in cancer cells. Furthermore, this compound A has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
作用机制
The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A is not fully understood. However, it has been proposed that this compound A may exert its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB) and activating the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway. NF-κB is a transcription factor that plays a key role in the regulation of inflammatory responses, while PPAR-γ is a nuclear receptor that regulates lipid metabolism and inflammation.
Biochemical and Physiological Effects:
This compound A has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor alpha (TNF-α). In addition, this compound A has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Furthermore, this compound A has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One of the advantages of using 2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A in lab experiments is its high potency and specificity. This compound A has been found to exhibit potent biological activity at low concentrations, which makes it an attractive compound for studying various biological processes. However, one of the limitations of using this compound A in lab experiments is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound A.
未来方向
There are several future directions for research on 2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A. One potential area of research is the development of novel therapeutic agents based on the structure of this compound A. Another area of research is the investigation of the potential synergistic effects of this compound A with other therapeutic agents. In addition, further studies are needed to elucidate the mechanism of action of this compound A and its potential therapeutic applications in various disease conditions.
合成方法
The synthesis of 2-(3,4-dimethylphenoxy)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide A involves the reaction of 3,4-dimethylphenol with ethyl chloroacetate to form 2-(3,4-dimethylphenoxy)ethyl acetate. This intermediate is then reacted with phthalic anhydride to form 2-(3,4-dimethylphenoxy)-N-phthalimidoethyl acetate. The final step involves the reaction of this intermediate with hydrazine hydrate to form this compound A.
属性
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(1,3-dioxoisoindol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-10-3-5-13(7-11(10)2)24-9-16(21)19-12-4-6-14-15(8-12)18(23)20-17(14)22/h3-8H,9H2,1-2H3,(H,19,21)(H,20,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUFPZXJCJVJAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-ethylcyclohexyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5864747.png)
![N'-[(2,4-dimethylphenoxy)acetyl]-3-fluorobenzohydrazide](/img/structure/B5864748.png)




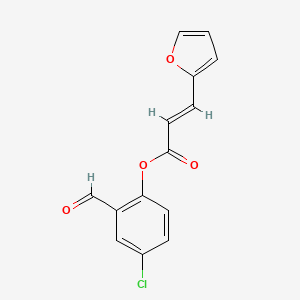
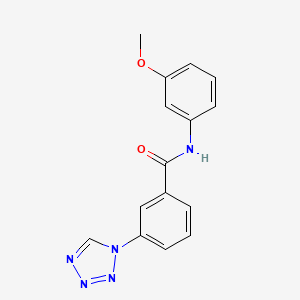
![2-(4-fluorophenyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5864800.png)
![2-chloro-6-fluorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5864804.png)
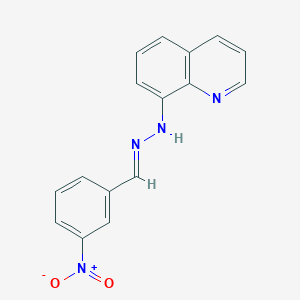
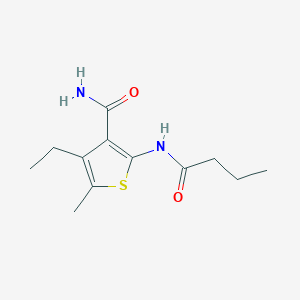
![3-[1-(2-hydroxyphenyl)-5-phenyl-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5864827.png)
![ethyl 4-{[3-(4-methoxyphenoxy)propanoyl]amino}benzoate](/img/structure/B5864838.png)